molecular formula C6H4F2IN B1314946 4,5-Difluoro-2-iodoaniline CAS No. 847685-01-2

4,5-Difluoro-2-iodoaniline

Cat. No. B1314946
M. Wt: 255 g/mol
InChI Key: XBOMEOMTVVEEDW-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It is used as a fundamental building block to create a variety of important compounds in the pharmaceutical, chemical, and food industries .


Molecular Structure Analysis

The molecular structure of 4,5-Difluoro-2-iodoaniline consists of a benzene ring with two fluorine atoms, one iodine atom, and one amine group attached. The molecular weight of this compound is 255.00 g/mol . The InChI code for this compound is 1S/C6H4F2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 .


Physical And Chemical Properties Analysis

4,5-Difluoro-2-iodoaniline has a molecular weight of 255.00 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 122 . The compound has one hydrogen bond donor count and three hydrogen bond acceptor counts . It is stored in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

4,5-Difluoro-2-iodoaniline is a chemical compound with the molecular formula C6H4F2IN . It’s often used in the field of organic synthesis .

One potential application of 4,5-Difluoro-2-iodoaniline and similar compounds is in the synthesis of fluorinated quinolines . Quinolines are a class of organic compounds with a wide range of applications in medicinal chemistry. Fluorinated quinolines, in particular, have been shown to exhibit enhanced biological activity .

The synthesis of fluorinated quinolines involves a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The specific method used can depend on the desired properties of the final product .

The results of these syntheses can vary, but in general, the incorporation of a fluorine atom into azaaromatics like quinolines is known to enhance the biological activity of the resulting compounds . This can lead to the development of new drugs with improved efficacy .

Safety And Hazards

4,5-Difluoro-2-iodoaniline is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,5-difluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOMEOMTVVEEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479448
Record name 4,5-Difluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Difluoro-2-iodoaniline

CAS RN

847685-01-2
Record name 4,5-Difluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-difluoro-2-iodoaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
LV Politanskaya, GA Selivanova… - Russian Chemical …, 2019 - iopscience.iop.org
Currently, the chemistry of organofluorine compounds is a leading and rapidly developing area of organic chemistry. Fluorine present in a molecule largely determines its specific …
Number of citations: 146 iopscience.iop.org
H Kadri - 2010 - search.proquest.com
Cancer is a leading cause of death worldwide. Chemotherapy is the main approach used currently for the treatment and management of this disease especially disseminated malignant …
Number of citations: 3 search.proquest.com
VS Puli - 2021 - ir.kluniversity.in
Chapter-IV New Indolo[3,2-b]indole based small organic molecules for Organic Thin Film Transistors (OTFTs): A Combined Experimen Page 1 1 Chapter-IV New Indolo[3,2-b]indole …
Number of citations: 0 ir.kluniversity.in

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